N-(2,4-difluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide
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Overview
Description
N-(2,4-difluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide is a synthetic organic compound characterized by the presence of fluorine atoms and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide typically involves the reaction of 2,4-difluoroaniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methylsulfonyl chloride to yield the final product. The reaction conditions often include maintaining the temperature at around 0-5°C during the addition of reagents and then allowing the reaction to proceed at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(2,4-difluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorophenyl isocyanate
- 2-(2,4-Difluorophenyl)pyridine
- 2,4-Difluoro-N-(4-fluorophenyl)-N-methylbenzamide
Uniqueness
N-(2,4-difluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide is unique due to the presence of both fluorine atoms and a sulfonyl group, which confer specific chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C16H15F3N2O3S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-fluoro-N-methylsulfonylanilino)propanamide |
InChI |
InChI=1S/C16H15F3N2O3S/c1-10(16(22)20-15-8-5-12(18)9-14(15)19)21(25(2,23)24)13-6-3-11(17)4-7-13/h3-10H,1-2H3,(H,20,22) |
InChI Key |
QVFLOZDMNYLNSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)F)F)N(C2=CC=C(C=C2)F)S(=O)(=O)C |
Origin of Product |
United States |
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